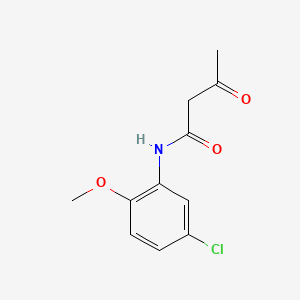

n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

描述

IUPAC Nomenclature and Systematic Identification

The compound N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide follows the systematic International Union of Pure and Applied Chemistry nomenclature conventions for organic compounds containing both aromatic and acyclic components. The official Chemical Abstracts Service registry number for this compound is 52793-11-0, which serves as the unique identifier in chemical databases worldwide. The molecular formula C₁₁H₁₂ClNO₃ indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 241.67 grams per mole.

The systematic name reflects the substitution pattern on the aromatic ring, where the chlorine atom occupies the 5-position and the methoxy group is located at the 2-position relative to the nitrogen attachment point. This nomenclature system provides clear identification of the regioisomeric arrangement that distinguishes this compound from other possible constitutional isomers. Alternative naming conventions include the designation as 5'-chloro-2'-methoxyacetoacetanilide and acetoacetic acid-(5-chloro-2-methoxy-anilide), which emphasize the acetoacetyl functionality and the specific aromatic substitution pattern.

The compound exhibits numerous synonyms in chemical literature, including N-acetoacetyl-5-chloro-2-methoxy-aniline and 2-methoxy-5-chloroacetoacetanilide, reflecting different approaches to describing the same molecular structure. The molecular descriptor language representations include the Simplified Molecular Input Line Entry System notation as COC1=CC=C(Cl)C=C1NC(=O)CC(C)=O and the International Chemical Identifier as InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-6-8(12)3-4-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15). These standardized representations facilitate computational analysis and database searching across various chemical information systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the presence of both aromatic and aliphatic components connected through an amide linkage, creating opportunities for various conformational arrangements. The acetoacetanilide backbone demonstrates significant conformational flexibility, particularly around the central methylene bridge connecting the ketone and amide functionalities. Structural studies of related acetoacetanilide derivatives have revealed that these compounds typically adopt the keto-amide tautomeric form in the solid state, as confirmed through X-ray crystallographic investigations.

The aromatic ring system maintains planarity due to the delocalized π-electron system, while the chlorine substituent at the 5-position and methoxy group at the 2-position introduce specific steric and electronic effects that influence the overall molecular conformation. The methoxy group at the ortho position relative to the amide nitrogen creates the possibility for intramolecular hydrogen bonding interactions, which can stabilize certain conformational arrangements and affect the rotational barrier around the carbon-nitrogen bond connecting the aromatic ring to the acetoacetyl chain.

Computational studies utilizing density functional theory methods have provided insights into the conformational preferences of acetoacetanilide derivatives. The optimized molecular geometry typically shows the acetoacetyl chain adopting an extended conformation to minimize steric interactions between the terminal methyl group and the aromatic substituents. The presence of the electron-withdrawing chlorine atom and electron-donating methoxy group creates a dipolar aromatic system that influences the electronic distribution throughout the molecule and affects the conformational stability of different rotameric forms.

The torsional angles around the amide bond and the adjacent methylene carbon play crucial roles in determining the overall molecular shape and intermolecular packing arrangements. Temperature-dependent nuclear magnetic resonance studies of similar compounds have indicated the presence of restricted rotation around the amide bond due to partial double bond character, resulting in distinct conformational populations that can be observed spectroscopically under appropriate conditions.

Crystallographic Data and Packing Arrangements

Crystallographic analysis of this compound reveals important structural information about its solid-state organization and intermolecular interactions. The compound exhibits a melting point of 92°C, indicating moderate thermal stability and suggesting the presence of significant intermolecular forces that stabilize the crystal lattice. Comparative studies with related acetoacetanilide derivatives have shown that these compounds typically crystallize in orthorhombic crystal systems with specific space group symmetries that accommodate the molecular geometry and intermolecular hydrogen bonding patterns.

The crystal packing arrangements in acetoacetanilide derivatives are predominantly governed by intermolecular hydrogen bonding interactions involving the amide functionality and aromatic substituents. In the case of this compound, the presence of the methoxy group provides additional hydrogen bond acceptor sites that can participate in crystal stabilization through weak C-H···O interactions. The chlorine substituent, while not directly participating in hydrogen bonding, influences the electron density distribution in the aromatic ring and affects the strength and directionality of other intermolecular interactions.

Powder X-ray diffraction studies of related compounds have revealed characteristic diffraction patterns that reflect the underlying crystal symmetry and unit cell parameters. The crystallographic data indicate that acetoacetanilide derivatives typically exhibit orthorhombic crystal systems with space groups that preserve the non-centrosymmetric arrangement necessary for certain optical properties. The unit cell dimensions and packing coefficients suggest efficient space utilization within the crystal lattice, with molecules arranged to maximize favorable intermolecular contacts while minimizing steric repulsions.

The thermal behavior of the crystalline material, as evidenced by the specific melting point, indicates the cumulative strength of the intermolecular forces holding the crystal together. Differential scanning calorimetry studies of similar compounds have shown that the melting process involves the simultaneous disruption of multiple hydrogen bonding networks and van der Waals interactions, resulting in characteristic thermal transitions that can be used for material identification and purity assessment.

Electronic Structure and Orbital Interactions

The electronic structure of this compound is characterized by the complex interplay between the aromatic π-system, the conjugated acetoacetyl functionality, and the polar substituents on the benzene ring. Computational studies utilizing density functional theory methods have provided detailed insights into the molecular orbital distributions and electronic properties that govern the chemical behavior of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels play crucial roles in determining the optical absorption characteristics and chemical reactivity patterns.

The presence of the electron-withdrawing chlorine atom at the 5-position and the electron-donating methoxy group at the 2-position creates a pronounced electronic asymmetry within the aromatic ring system. This substitution pattern results in significant polarization of the π-electron density, with the methoxy group enhancing electron density in its vicinity while the chlorine atom depletes electron density in the para position. The electronic effects of these substituents are transmitted through the aromatic system and influence the electron density at the amide nitrogen, affecting both the basicity and nucleophilicity of this site.

The acetoacetyl chain contributes additional electronic complexity through its enolizable methylene group and conjugated carbonyl functionalities. The presence of two carbonyl groups in close proximity creates opportunities for electronic delocalization and tautomeric equilibria that can influence the overall electronic distribution within the molecule. Molecular electrostatic potential calculations have revealed the spatial distribution of electron density and identified regions of positive and negative electrostatic potential that guide intermolecular interactions and chemical reactivity.

The ultraviolet-visible absorption spectroscopy of the compound shows characteristic absorption bands that reflect the electronic transitions between occupied and unoccupied molecular orbitals. The cut-off wavelength around 350 nanometers indicates the energy gap between the frontier molecular orbitals and confirms the compound's potential for nonlinear optical applications. The extended conjugation system encompassing the aromatic ring and acetoacetyl functionality contributes to the observed optical properties and suggests possible applications in photonic materials and optical devices.

属性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-6-8(12)3-4-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGGSKCDDPPKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068806 | |

| Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52793-11-0 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52793-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052793110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52793-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-chloro-2'-methoxyacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-CHLORO-2-METHOXYPHENYL)-3-OXOBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y11EJY685E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent. One common method is the acylation of 5-chloro-2-methoxyaniline with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

科学研究应用

N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

相似化合物的比较

Comparison with Structural Analogs

The following section provides a detailed comparison with structurally related β-ketoamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Phenyl Ring

N-(4-Chlorophenyl)-3-oxobutanamide (CAS 122-87-2)

- Structure : A 4-chloro substituent instead of 5-chloro-2-methoxy.

- Applications: Used as a non-narcotic metabolic intermediate in pharmaceutical research .

- Reactivity : Demonstrates similar condensation reactivity but lacks the methoxy group, reducing electronic effects in aromatic substitution reactions .

N-(4-Methylphenyl)-3-oxobutanamide (CAS 2415-82-9)

- Structure : Contains a 4-methyl group instead of chloro and methoxy substituents.

- Applications : Key intermediate in synthesizing C.I. Pigment Yellow 55 and Orange 63 , where the methyl group enhances thermal stability in pigments .

- Physical Properties : Lower molecular weight (191.23 g/mol) and higher hydrophobicity compared to the chloro-methoxy derivative .

N-(2-Methoxyphenyl)-3-oxobutanamide

Halogen and Functional Group Modifications

N-(2-Chloro-4-methylphenyl)-3-oxobutanamide (CAS 160878-27-3)

- Structure : Chloro and methyl groups at the 2- and 4-positions, respectively.

- Physicochemical Properties : Boiling point 382.6°C , density 1.247 g/cm³ , and refractive index 1.572 , indicating higher density and refractive index than the 5-chloro-2-methoxy analog .

N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide (CAS 585-97-7)

Dimeric and Azo Derivatives

N,N'-(2,5-Dichloro-1,4-phenylene)bis(3-oxobutanamide) (CAS 42487-09-2)

- Structure : Dimeric form with two 3-oxobutanamide units linked via a dichlorophenylene bridge.

- Applications : Used in high-performance pigments, where the dimeric structure enhances UV stability and color fastness .

N-(5-Chloro-2-methoxyphenyl)-2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide (CAS 15993-42-7)

Comparative Data Table

Key Research Findings

Synthetic Utility : The 5-chloro-2-methoxy substitution in this compound enhances electrophilic aromatic substitution efficiency, making it superior to analogs like N-(4-methylphenyl)-3-oxobutanamide in constructing nitrogen-containing heterocycles .

Pigment Performance : Chloro and methoxy groups improve lightfastness in azo pigments compared to methyl-substituted derivatives .

生物活性

N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide, also known by its CAS number 52793-11-0, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a chlorine atom and a methoxy group, linked to a 3-oxobutanamide moiety. The structural formula can be represented as follows:

The biological activity of this compound is believed to stem from its interaction with specific biological targets, potentially influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, which may be relevant for therapeutic applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Cytotoxicity Studies

Cytotoxicity assessments were performed using mouse fibroblast 3T3 cell lines to evaluate the safety profile of this compound. The compound demonstrated a concentration-dependent reduction in cell viability, with an IC50 value indicating moderate cytotoxic effects.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Studies

- Study on Antitubercular Activity : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis. Results indicated that this compound exhibited significant inhibitory effects, with an MIC value of 8 µg/mL.

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in bacterial metabolism, thereby reducing bacterial proliferation. This mechanism is crucial for developing new antibiotics.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

- The compound has been identified as a potential lead in drug discovery due to its unique structural features.

- Its interactions with biomolecules suggest a multifaceted mechanism that may involve enzyme inhibition and disruption of cellular processes.

- Comparative studies with related compounds highlight its distinctive efficacy and safety profile.

常见问题

What are the established synthetic routes for N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves multi-step reactions, such as the condensation of 5-chloro-2-methoxyaniline with diketene or its derivatives. A common method includes acid-catalyzed cyclocondensation using reagents like acetic anhydride and sodium acetate under controlled temperatures (60–70°C) to form the oxobutanamide moiety . Purification via recrystallization (e.g., using ethanol or water) ensures high purity. Yields depend on stoichiometric ratios, catalyst choice (e.g., trifluoroacetic acid vs. Lewis acids), and reaction time. For example, extended heating may lead to side reactions like ring closure or decomposition .

How is the structural integrity of this compound validated in synthetic chemistry?

Basic Research Question

Structural confirmation employs spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR identify key signals, such as the methoxy (-OCH) peak at ~3.8 ppm and the carbonyl (C=O) resonance at ~170 ppm .

- X-ray Diffraction : Single-crystal analysis reveals planar geometry of the oxobutanamide group and dihedral angles between aromatic rings, critical for understanding intermolecular interactions .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (m/z 257.05 for CHClNO) and fragmentation patterns .

What biological targets and assays are relevant for evaluating this compound's bioactivity?

Basic Research Question

Primary targets include enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), linked to anti-inflammatory activity. Standard assays:

- LOX Inhibition : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm, with IC values compared to reference inhibitors (e.g., nordihydroguaiaretic acid) .

- Antimicrobial Screening : Agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .

How can synthetic protocols for this compound be optimized to address low yields or impurities?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Yb(OTf)) enhance regioselectivity in cyclocondensation steps .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol minimizes byproducts .

- Temperature Gradients : Gradual heating (40°C → 70°C) prevents premature decomposition.

- Chromatographic Purification : Flash column chromatography with silica gel (hexane:ethyl acetate gradients) resolves co-eluting impurities .

How can conflicting bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?

Advanced Research Question

Discrepancies may arise from:

- Assay Conditions : Differences in pH, substrate concentration, or enzyme isoforms (e.g., LOX-5 vs. LOX-12) .

- Structural Analogs : Meta-chloro vs. para-methoxy substituents in analogs alter electron density and binding affinity .

- Statistical Validation : Replicate experiments (n ≥ 3) and ANOVA analysis identify outliers. Cross-validation with orthogonal assays (e.g., fluorescence quenching) confirms activity .

What mechanistic insights exist for the compound's reactivity in multi-component reactions?

Advanced Research Question

Mechanistic studies reveal:

- Nucleophilic Attack : The oxobutanamide’s ketone group acts as an electrophilic site for amine or thiol nucleophiles .

- Kinetic Profiling : Pseudo-first-order kinetics under ultrasonication accelerate cyclization (e.g., benzoxazocine formation) vs. conventional stirring .

- Intermediate Trapping : ESI-MS identifies transient species like enolates, guiding pathway elucidation .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Advanced Research Question

Stability assessments include:

- Thermal Degradation : TGA/DSC analysis shows decomposition above 150°C, requiring storage at 4°C in amber vials .

- Hydrolytic Sensitivity : HPLC monitoring detects hydrolysis of the amide bond in aqueous buffers (pH > 8), necessitating anhydrous reaction conditions .

- Light Exposure : UV-Vis spectroscopy tracks photodegradation; argon atmospheres prevent radical-mediated breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。